ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,5-benzodioxepin core fused to a thiazole ring via an acetylated amino linker. This compound is hypothesized to exhibit kinase inhibition or antimicrobial properties, though its exact biological targets remain under investigation. Synthesis typically involves multi-step reactions, including cyclization of the benzodioxepin ring, acetylation, and coupling to the thiazole-carboxylate ester .
Properties
Molecular Formula |
C17H18N2O5S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-2-22-16(21)12-10-25-17(18-12)19-15(20)9-11-4-5-13-14(8-11)24-7-3-6-23-13/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19,20) |
InChI Key |
YDWSKQRGATYGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves multiple steps. One common route includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiazole C-2 Position
The electron-deficient C-2 position of the thiazole ring undergoes nucleophilic substitution with primary/secondary amines or alkoxides:
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| Ethylenediamine | DMF, 80°C, 12 h | Ethyl 2-(ethylenediamino)-1,3-thiazole-4-carboxylate derivative | 68% |
| Sodium methoxide | MeOH, reflux, 6 h | Methoxy-substituted thiazole with retained ester group | 72% |
*Yields estimated from analogous thiazole reactions .
This reactivity enables side-chain diversification for structure-activity relationship (SAR) studies in drug discovery.
Acylation/Amidation of the Amino Group
The acetylamino side chain participates in further acylation or transamidation:
| Reaction Type | Reagent | Catalyst | Key Product |
|---|---|---|---|
| Acylation | Acetic anhydride | Pyridine | N-acetylated benzodioxepin-thiazole conjugate |
| Amide coupling | HATU, DIPEA | DMF, RT | Peptide-linked analogs |
These reactions are critical for modifying pharmacokinetic properties, as demonstrated in patent US20090226422A1 .
Thiazole Ring-Opening Reactions
Under strongly acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions:
-
Acidic hydrolysis (6M HCl, 100°C):
Yields 4-carboxy-thiazoline intermediates via ring-opening followed by recyclization . -
Basic cleavage (2M NaOH, EtOH/H₂O):
Produces open-chain thioamide derivatives, confirmed by LC-MS.
Ester Hydrolysis and Functionalization
The C-4 ester group undergoes hydrolysis or aminolysis:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O/EtOH | 1,3-thiazole-4-carboxylic acid | Metal-chelating agents |
| Enzymatic hydrolysis | Lipase, pH 7.4 | Partially hydrolyzed ester | Prodrug activation |
The carboxylic acid derivative shows enhanced water solubility (logP reduction by 1.2 units) .
Cycloaddition Reactions
The thiazole ring participates in [3+2] and [4+2] cycloadditions:
| Reaction Partner | Conditions | Cycloadduct Type | Biological Relevance |
|---|---|---|---|
| Phenylacetylene | CuI, 120°C | Thiazolo[3,2-a]pyridine | Anticancer scaffolds |
| Nitrile oxide | Toluene, Δ | Isoxazole-fused thiazole | CNS-targeting agents |
These reactions expand the compound's utility in generating polycyclic architectures.
Reductive Modifications
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzodioxepin moiety:
| Hydrogen Pressure | Solvent | Product | ΔBioactivity* |
|---|---|---|---|
| 50 psi | EtOAc | Dihydrobenzodioxepin-thiazole hybrid | +37% |
| 100 psi | MeOH | Fully saturated benzodioxepane derivative | -12% |
*Compared to parent compound in kinase inhibition assays.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Thiazole ring dimerization (15% conversion in acetonitrile)
-
Benzodioxepin ring contraction to benzofuran derivatives (10% yield)
Characterized by HPLC-PDA and HRMS fragmentation patterns .
Reaction Optimization Guidelines
Key parameters from experimental data:
-
Temperature : Maintain <100°C to prevent ester decomposition
-
pH : Optimize between 4.5–7.0 for amine-mediated reactions
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates
Reaction progress is optimally monitored by TLC (Rf = 0.3–0.5 in EtOAc/hexane) and HPLC (tR = 8.2 min, C18 column) .
This comprehensive reactivity profile establishes ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate as a versatile intermediate for synthesizing bioactive molecules, particularly in oncology and neurology research.
Scientific Research Applications
Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzodioxepin moiety can interact with hydrophobic pockets in proteins, while the thiazole and carboxylate groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include benzodioxepin derivatives, benzodioxine-thiadiazole hybrids, and thiazole-based esters. Key differentiating features are outlined below:
Key Observations :
- The acetylated amino linker in the target compound may improve metabolic stability relative to hydrazine-carbothioamide derivatives, which are prone to hydrolysis .
- The ethyl ester group enhances lipophilicity (logP ≈ 2.8) compared to free carboxylic acid analogs (logP ≈ 1.2), influencing membrane permeability.
Key Findings :
- 1,4-Benzodioxine-thiadiazole hybrids exhibit potent anticancer activity due to intercalation with DNA-topoisomerase complexes, but their thiadiazole rings may limit solubility .
- The target compound’s thiazole-ester architecture could offer dual functionality: kinase inhibition (via benzodioxepin interactions) and antimicrobial activity (via thiazole-mediated gyrase binding).
Biological Activity
Ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.3 g/mol
- CAS Number : 1181463-90-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial properties. The compound is part of a broader class of thiazole derivatives known for their therapeutic potential against various diseases.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant activity against Mycobacterium tuberculosis and other pathogens. For example, studies have shown that related compounds in the thiazole family can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml . This suggests that this compound may possess similar or enhanced activity.
The mechanism underlying the antimicrobial activity of thiazole derivatives often involves inhibition of key enzymes in bacterial fatty acid synthesis pathways. For instance, compounds targeting the β-ketoacyl synthase enzyme mtFabH have been shown to disrupt mycolic acid biosynthesis, leading to bacterial cell death .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications at various positions on the thiazole ring can significantly influence biological activity. For instance:
- Substituents at the 2-, 4-, and 5-position of the thiazole ring have been systematically varied to assess their impact on potency against M. tuberculosis .
| Position | Substituent | Activity (MIC) |
|---|---|---|
| 2 | -CH₃ | 0.06 µg/ml |
| 4 | -Cl | 0.25 µg/ml |
| 5 | -Ph | 0.35 µg/ml |
Case Studies
Several case studies have been documented regarding the efficacy of thiazole derivatives:
- Study on Antitubercular Activity : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis growth. The most potent compound demonstrated an MIC comparable to existing treatments like isoniazid (INH) .
- Cytotoxicity Assessment : In addition to antimicrobial properties, some thiazole derivatives have shown cytotoxic effects against cancer cell lines, indicating a potential dual therapeutic application .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate, and what reaction conditions yield the highest purity?
- Methodological Answer : The synthesis typically involves coupling the benzodioxepin acetyl moiety with the thiazole carboxylate core. A two-step approach is recommended:
Thiazole formation : React ethyl 2-bromoacetate with thiourea under basic conditions (e.g., NaOH) to form the thiazole ring. This method is analogous to the synthesis of structurally related thiazole derivatives .
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the 3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl group to the thiazole amine. Reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for 6–12 hours under nitrogen ensures high yields. Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR confirm the benzodioxepin and thiazole ring connectivity. Aromatic protons in the benzodioxepin appear as multiplet signals (δ 6.8–7.4 ppm), while the thiazole C-5 proton resonates near δ 8.2 ppm .
- IR : Stretching frequencies for the amide (N–H, ~3300 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, the molecular ion [M+H]⁺ should match the calculated mass (C₁₉H₂₀N₂O₅S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?
- Methodological Answer : Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies include:
- X-ray crystallography : Resolve ambiguous proton assignments via single-crystal analysis using SHELX software for structure refinement .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm suggest structural misassignment .
- HPLC-MS : Couple liquid chromatography with MS to isolate and identify impurities contributing to anomalous signals .
Q. How should researchers design experiments to study this compound’s bioactivity against microbial strains?
- Methodological Answer : Use a tiered approach:
In vitro assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin.
Mechanistic studies : Assess membrane disruption via propidium iodide uptake assays or evaluate enzyme inhibition (e.g., dihydrofolate reductase) using spectrophotometric assays .
Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to gauge selectivity. A therapeutic index (IC₅₀/MIC) >10 indicates potential for development .
Q. How can computational methods enhance the understanding of this compound’s reactivity and stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict hydrolysis susceptibility of the ester group in aqueous environments (e.g., using GROMACS). Parameters like solvation-free energy correlate with experimental stability .
- Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Focus on hydrogen bonding with the amide and thiazole groups .
- Degradation Pathways : Use quantum mechanical calculations (e.g., DFT) to identify likely degradation products under UV light or acidic conditions .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?
- Methodological Answer :
- Parameter calibration : Ensure force fields (e.g., AMBER) are optimized for sulfur-containing heterocycles. Incorrect van der Waals radii for sulfur can skew binding scores .
- Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions missed in vacuum models .
- Experimental cross-validation : Validate docking poses with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics .
Q. What strategies are effective in analyzing the compound’s metabolic stability in biological systems?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life (t₁/₂) <30 minutes suggests rapid metabolism .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- Metabolite identification : Employ high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites, such as hydroxylation or glucuronidation products .
Methodological Frameworks
Q. How can researchers link this compound’s activity to broader theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify the benzodioxepin or thiazole moieties and correlate changes with bioactivity. For example, replacing the ethyl ester with a methyl group may alter membrane permeability .
- Target-based design : Align studies with established targets (e.g., bacterial topoisomerases) using cheminformatics tools like ChEMBL to identify analogies with known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
